molecular formula C25H22FN3O2S B2654040 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline CAS No. 866843-22-3

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline

Cat. No.: B2654040
CAS No.: 866843-22-3
M. Wt: 447.53
InChI Key: GIHCNFVNYRUVCR-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline is a quinoline derivative characterized by a benzenesulfonyl group at position 3 and a 4-(4-fluorophenyl)piperazinyl moiety at position 4 of the quinoline scaffold. Its molecular formula is C₂₅H₂₂FN₃O₂S, with a molecular weight of 447.53 g/mol .

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2S/c26-19-10-12-20(13-11-19)28-14-16-29(17-15-28)25-22-8-4-5-9-23(22)27-18-24(25)32(30,31)21-6-2-1-3-7-21/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHCNFVNYRUVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, often using piperazine and appropriate leaving groups.

    Fluorination: The fluorophenyl group can be introduced using fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or batch processing with stringent control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the piperazine ring.

    Reduction: Reduction reactions could target the sulfonyl group or the quinoline core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted quinolines, sulfonamides, and fluorinated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic applications, possibly as an anti-cancer or anti-inflammatory agent.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally analogous quinoline derivatives, focusing on substituent variations, molecular properties, and inferred biological activities.

Table 1: Key Structural and Molecular Comparisons

Compound Name / ID Molecular Formula Substituents (Quinoline Positions) Molecular Weight (g/mol) Notable Features
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline (C769-1130) C₂₅H₂₂FN₃O₂S 3: Benzenesulfonyl; 4: 4-(4-fluorophenyl)piperazinyl 447.53 Balanced lipophilicity; potential sigma-2 receptor interaction
3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline (C769-1138) C₂₅H₂₁F₂N₃O₂S 3: Benzenesulfonyl; 4: 4-(4-fluorophenyl)piperazinyl; 6: F 465.52 Additional fluorine enhances electronegativity; may alter receptor binding
3-[(4-Chlorophenyl)sulfonyl]-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline C₂₅H₂₁ClFN₃O₂S 3: 4-Chlorobenzenesulfonyl; 4: 4-(2-fluorophenyl)piperazinyl 478.97 Chlorine increases steric bulk; 2-fluorophenyl may reduce sigma-2 affinity
7-Chloro-4-[4-(benzenesulfonyl)piperazin-1-yl]quinoline (708238-13-5) C₁₉H₁₇ClN₃O₂S 7: Cl; 4: 4-(benzenesulfonyl)piperazinyl 394.88 Compact structure; potential for altered solubility and cytotoxicity
Piperaquine tetraphosphate tetrahydrate C₃₅H₃₂Cl₂N₆·4H₃PO₄·4H₂O Complex bis-quinoline structure with piperazine linkers 927.54 (free base) Antimalarial agent; dual quinoline cores enhance DNA intercalation

Key Observations

Substituent Position and Bioactivity: The 4-fluorophenyl group on the piperazine ring (as in C769-1130) is associated with sigma-2 receptor agonism, triggering apoptosis in cancer cells . In contrast, 2-fluorophenyl derivatives (e.g., ) may exhibit reduced receptor binding due to steric hindrance.

Functional Group Impact :

  • Benzenesulfonyl vs. carbonyl groups (e.g., ) influence electronic properties. Sulfonyl groups enhance hydrogen-bonding capacity, which may improve target engagement .
  • Chlorophenylsulfonyl () introduces a larger hydrophobic moiety, possibly enhancing membrane permeability but reducing metabolic stability.

Biological Activity: Sigma-2 agonists like CB-64D (structurally related to quinoline derivatives) induce caspase-independent apoptosis, a mechanism distinct from traditional chemotherapeutics . This suggests that C769-1130 and analogs could bypass drug resistance in cancers. Piperaquine (), while structurally distinct, highlights the therapeutic versatility of quinoline-piperazine hybrids, though its antimalarial mechanism differs from sigma-2-mediated apoptosis.

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